4-Bromo-4'-fluorobiphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic and Materials Science

Biphenyl derivatives, characterized by two phenyl rings linked by a single bond, represent a cornerstone in modern organic chemistry and materials science. biosynce.comrsc.org These compounds serve as crucial intermediates and structural motifs in a vast array of functional molecules. rsc.orgresearchgate.net In the pharmaceutical industry, the biphenyl scaffold is integral to the design of numerous drugs, including anti-inflammatory agents, anticancer therapies, and antihypertensives. biosynce.comrsc.org The presence of the biphenyl group can influence a drug's biological activity, solubility, and metabolic stability. biosynce.com

Beyond medicine, biphenyl derivatives are pivotal in the development of advanced materials. They are utilized as building blocks for liquid crystals, which are essential components of display technologies like LCDs. rsc.org Furthermore, these derivatives are employed in the synthesis of specialized polymers and as fluorescent layers in Organic Light-Emitting Diodes (OLEDs). rsc.org Their applications also extend to agriculture, where they are used to produce a variety of crop protection products. rsc.orgwikipedia.org

The Unique Role of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and fundamental strategy in organic synthesis. numberanalytics.comnumberanalytics.com This process can dramatically alter a compound's physical, chemical, and biological properties. numberanalytics.com Introducing a halogen can modify the reactivity of an organic compound, often making it more susceptible to further chemical transformations. numberanalytics.comallen.in

The incorporation of halogens can enhance molecular stability and influence properties relevant to drug design, such as potency, selectivity, and pharmacokinetics. numberanalytics.comtaylorandfrancis.com For instance, halogenation can improve a drug's binding affinity to its target protein or enhance its metabolic stability. biosynce.comnumberanalytics.com The specific halogen used and its position on the molecule are critical factors that allow chemists to fine-tune the properties of the final product for specific applications in pharmaceuticals, materials science, and agrochemicals. numberanalytics.comallen.in

Overview of 4-Bromo-4'-fluorobiphenyl within the Context of Biphenyl Chemistry

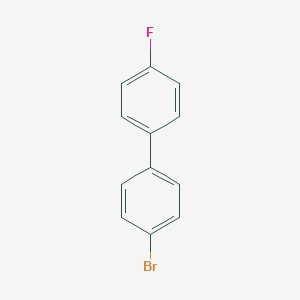

Within the extensive family of biphenyls, this compound (CAS No. 398-21-0) is a noteworthy example of a disubstituted derivative. nih.govsigmaaldrich.com Its structure consists of a biphenyl core with a bromine atom substituted at the 4-position of one phenyl ring and a fluorine atom at the 4'-position of the other. This specific arrangement of halogens imparts unique properties to the molecule, making it a valuable reagent and building block in specialized chemical synthesis.

The physical and chemical properties of this compound are well-documented. It is a solid at room temperature with a melting point in the range of 92.5-97.5 °C. sigmaaldrich.comchemsrc.comsigmaaldrich.com The presence of both bromine and fluorine atoms makes it a subject of interest for studying the effects of mixed halogen substitution on the electronic and crystalline properties of biphenyl systems.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₈BrF | nih.govchemsrc.comnist.gov |

| Molecular Weight | 251.09 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |

| Melting Point | 92.5-97.5 °C | sigmaaldrich.comchemsrc.comsigmaaldrich.com |

| Boiling Point | 307.6 °C at 760 mmHg | chemsrc.comguidechem.com |

| Density | 1.433 g/cm³ | chemsrc.comguidechem.com |

| Flash Point | 143.7 °C | chemsrc.comguidechem.com |

| CAS Number | 398-21-0 | nih.govnist.govguidechem.com |

Detailed Research Findings

Synthesis and Structure

This compound can be synthesized through cross-coupling reactions. One established method involves the reaction of 4-fluorobenzeneboronic acid with 4-bromo-iodobenzene. sigmaaldrich.com Structural analysis reveals that crystals of this compound belong to the monoclinic crystal system with a P21/c space group. sigmaaldrich.com Studies on its crystal structure have shown that the inter-ring torsion angles are approximately 40.3° and 38.2° for the two molecules in the asymmetric unit, which is a common feature for biphenyl systems without ortho substituents. iucr.org

Applications in Scientific Research

This compound serves as a key intermediate in the synthesis of more complex molecules with specific functionalities. For example, it is used in the preparation of 5,5′-bis(4′-fluoro-biphenyl-4-yl)-2,2′:5′,2′-terthiophene (p-F2BP3T), which acts as a fluorinated inducing layer for a technique known as weak epitaxy growth (WEG). sigmaaldrich.com Additionally, this compound is a reagent in the synthesis of certain 5-hydroxypyrimidine-4-carboxamide compounds, which are investigated for their ability to promote the production of erythropoietin (EPO). cookechem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-(4-fluorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGPSHWWPIFPNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192869 |

Source

|

| Record name | 4-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-21-0 |

Source

|

| Record name | 4-Bromo-4′-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 398-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-4'-fluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-4'-FLUORO-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVY4JM8V79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 4 Fluorobiphenyl

Established Synthetic Routes for 4-Bromo-4'-fluorobiphenyl

The formation of this compound is predominantly accomplished via transition metal-catalyzed cross-coupling reactions, which efficiently create the crucial carbon-carbon bond between two aryl rings. The Suzuki-Miyaura and Stille couplings are among the most utilized methods. An alternative, though less common, approach involves the direct halogenation of a 4-fluorobiphenyl (B1198766) precursor.

Cross-Coupling Strategies for Biphenyl (B1667301) Core Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecules from simpler starting materials. For this compound, these methods typically involve the reaction of an aryl halide with an organometallic reagent in the presence of a transition metal catalyst.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between aryl groups. gre.ac.uk The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide, catalyzed by a palladium complex. gre.ac.uk This method is favored for its mild reaction conditions and the commercial availability of a wide range of boronic acids. mdpi.com

Palladium catalysts are central to the success of the Suzuki-Miyaura coupling. ugr.es A common approach for synthesizing this compound involves the reaction of 4-bromophenylboronic acid with 1-fluoro-4-iodobenzene, or alternatively, 4-fluorophenylboronic acid with 1-bromo-4-iodobenzene. The catalyst, often a palladium(0) species, facilitates the reaction between the two aryl partners. acs.org

A variety of palladium catalysts have been successfully employed. For instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequently used catalyst for this transformation. jst.go.jp The synthesis of related fluorinated biphenyl derivatives has been achieved using a heterogeneous catalyst system based on palladium nanoparticles supported on COOH-modified graphene, highlighting the ongoing development of more sustainable and recyclable catalysts. ugr.es

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent. Researchers have invested significant effort in optimizing these parameters to maximize yields and reaction rates. nsf.gov

For the synthesis of related biphenyls, studies have shown that the choice of base and solvent system is critical. mdpi.com For example, the use of potassium phosphate (B84403) (K₃PO₄) as a base in a mixture of dioxane and water is a common condition for these couplings. acs.org The optimization of catalyst systems also includes the use of specific ligands that can enhance the activity and stability of the palladium catalyst. nih.gov For example, the use of Buchwald-type ligands like SPhos and XPhos in combination with a palladium precursor is a widely adopted strategy for challenging coupling reactions. nsf.gov Microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Biphenyl Synthesis This table is for illustrative purposes and may not directly represent the synthesis of this compound but rather general conditions for similar biphenyl syntheses.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 105 | 79-80 | acs.org |

| Pd SPhos G4 | K₃PO₄ | Dioxane/Water | 60 | Varies | nsf.gov |

| Pd(OAc)₂ / BrettPhos | Not Specified | Not Specified | Not Specified | 81 | |

| Pyridine-based Pd(II)-complex | KOH | Water | 110 | Good | nih.gov |

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing organotin reagents instead of organoboron compounds. mdpi.com This method can be particularly advantageous in certain situations, sometimes providing higher yields where Suzuki couplings are less effective. mdpi.com For example, the synthesis of a radiolabeled analog, [¹⁸F]4-fluorobiphenyl, was successfully achieved with a high radiochemical yield using the Stille coupling of 4-[¹⁸F]fluoroiodobenzene with tributylphenyltin (B1297740) in the presence of a palladium catalyst. researchgate.net

Other transition metals, such as nickel, have also been utilized in cross-coupling reactions to form biaryl compounds, although palladium remains the most common choice for this class of transformation. tandfonline.com

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

Direct Halogenation and Functionalization of Biphenyl Systems

An alternative synthetic strategy involves the direct modification of a pre-formed biphenyl scaffold. In the context of this compound synthesis, this would typically involve the bromination of 4-fluorobiphenyl. This approach is generally less common than cross-coupling methods due to potential issues with regioselectivity, where the bromine atom could add to other positions on the aromatic rings, leading to a mixture of products. However, under carefully controlled conditions, direct halogenation can be a viable route.

Alternative Synthetic Pathways and Novel Precursors

Beyond the conventional cross-coupling reactions, several innovative strategies for the synthesis of this compound and related structures have been developed. These methods often employ novel precursors or reaction types to enhance efficiency, reduce costs, or improve the environmental profile of the synthesis.

One alternative approach involves a multi-step synthesis starting from o-fluoroaniline. This method utilizes bromine for the initial bromination step, which is significantly more cost-effective than using N-bromosuccinimide. The process proceeds through the bromination of o-fluoroaniline, followed by a diazotization reaction and a subsequent catalytic biphenyl formation to yield the final product. google.com

Another novel pathway is the palladium-catalyzed ring-opening reaction of C1-substituted 7-oxanorbornadiene (B1225131) derivatives with aryl iodides. beilstein-journals.org This strategy leads to the formation of highly substituted and functionalized biphenyls. The reaction is highly regioselective, with the aryl group adding to the less sterically hindered carbon of the olefin, followed by dehydration to produce the biphenyl structure. beilstein-journals.org

Furthermore, green and metal-free approaches are emerging. One such method describes a persulfate-promoted route to access substituted biphenyl compounds in water. nih.gov This pathway utilizes biomass-derived triacetic acid lactone (TAL) and phenylacetylenes, offering a renewable and environmentally friendly alternative for constructing the biphenyl core. nih.gov

The Ullmann reaction, a classical method for forming biaryl linkages, also serves as a basis for alternative pathways. For instance, an Ullmann reaction between p-fluoroiodobenzene and 4-bromo-3-nitroacetophenone can produce a key intermediate, 4-acetyl-4'-fluoro-2-nitrobiphenyl, which can then be further transformed. prepchem.comgoogleapis.com

| Pathway | Precursors | Key Features | Reference(s) |

| Diazotization Route | o-Fluoroaniline, Bromine | Cost-effective bromination; avoids N-bromosuccinimide. | google.com |

| Ring-Opening Reaction | C1-substituted 7-oxanorbornadiene, Aryl iodides | Highly regioselective; produces highly substituted biphenyls. | beilstein-journals.org |

| Metal-Free Persulfate Promotion | Triacetic acid lactone (TAL), Phenylacetylenes | Green synthesis in water; uses biomass-derived precursors. | nih.gov |

| Ullmann Condensation | p-Fluoroiodobenzene, 4-Bromo-3-nitroacetophenone | Classical method adapted for specific precursor synthesis. | prepchem.comgoogleapis.com |

Mechanistic Investigations of this compound Synthesis

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions, improving yields, and controlling product selectivity. Research into the synthesis of this compound has included detailed mechanistic studies of the key reaction steps.

Reaction Kinetics and Thermodynamic Considerations

The Suzuki-Miyaura cross-coupling is a primary method for synthesizing biphenyls, and its kinetics have been studied extensively. Investigations reveal that the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step of the catalytic cycle. pku.edu.cn The kinetics are influenced by several factors, including the nature of the base, the solvent system, and the electronic properties of the substrates. For example, in the coupling of aryl halides with phenylboronic acid, the choice of base and its concentration can significantly affect the reaction rate and the formation of byproducts. mdpi.com

Kinetic studies on Suzuki reactions using palladium nanoparticles have explored the impact of reactant concentrations and temperature on conversion rates. An excess of the boronic acid and the base is often required to drive the reaction to completion and to compensate for side reactions like the formation of biphenyl homocoupling products. mdpi.com

Thermodynamic modeling has also been employed to predict the reactivity of various precursors and the composition of reaction products under different conditions. ariel.ac.il Ab initio calculations on the degradation of biphenyl xenobiotics show that the key dehydrogenation steps are endothermic but exergonic, while the final tautomerization to form a stable catechol is highly favorable both enthalpically and entropically. nih.gov Such studies provide a thermodynamic basis for understanding the stability and formation of biphenyl structures.

| Parameter | Finding | Implication | Reference(s) |

| Rate-Determining Step (Suzuki) | Transmetalation | This step is the bottleneck of the catalytic cycle and a key target for optimization. | pku.edu.cn |

| Reactant Concentration | Excess boronic acid and base increases conversion. | Compensates for side reactions and pushes equilibrium towards the product. | mdpi.com |

| Thermodynamics of Formation | Dehydrogenation is endothermic but exergonic. | The overall reaction is spontaneous despite an initial energy input requirement. | nih.gov |

| Final Tautomerization | Thermodynamically enhanced. | The formation of the final aromatic product is a strong driving force for the reaction. | nih.gov |

Stereochemical Outcomes and Regioselectivity in Synthesis

Controlling the regioselectivity of the coupling reaction is paramount when synthesizing asymmetrically substituted biphenyls like this compound to ensure the correct isomer is formed. The regioselectivity is often governed by a combination of steric and electronic factors.

In Suzuki-Miyaura reactions involving substrates with multiple potential reaction sites, the coupling tends to occur at the position that is less sterically hindered and more electronically deficient. cornell.edu This principle allows for the predictable synthesis of specific isomers. For instance, in the coupling of 5-substituted 1,2,3-triiodobenzenes, the reaction occurs with excellent regioselectivity at the terminal iodine position. cornell.edu

Palladium-catalyzed C-H activation offers another route where regioselectivity is controlled by directing groups. nycu.edu.tw Functional groups such as an imidazole (B134444) can direct the palladium catalyst to activate a specific C-H bond ortho to the group, leading to highly regioselective arylation. nycu.edu.tw This strategy enables the functionalization of positions that might otherwise be difficult to access.

Similarly, palladium-catalyzed ring-opening reactions have been shown to be highly regioselective, yielding only one of two possible regioisomers. beilstein-journals.org The outcome is dictated by the addition of the aryl group to the olefinic carbon furthest from a substituent at the bridgehead carbon, demonstrating precise control over the final product's structure. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to reduce environmental impact, minimize waste, and improve safety.

Solvent Selection and Minimization of Waste

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. The Suzuki-Miyaura reaction is particularly amenable to green modifications, as it can be performed effectively in aqueous media. wikipedia.org The use of water as a solvent is not only economically and environmentally advantageous but also allows for the use of water-soluble bases and catalysts. wikipedia.orgresearchgate.net Green syntheses of biphenyl carboxylic acids have been reported in pure water, achieving high yields at room temperature. researchgate.net

Solventless, or solid-state, reactions represent another significant advance. acs.org By avoiding solvents altogether, this methodology minimizes waste generation and eliminates hazards associated with solvent use. acs.org Additionally, reaction protocols that proceed under base- and catalyst-free conditions in water have been developed for related biphenyl compounds, further simplifying the process and reducing the waste stream. researchgate.net

Catalyst Recycling and Sustainable Synthetic Practices

The use of expensive and often toxic heavy metal catalysts, such as palladium, is a significant concern in cross-coupling reactions. A major focus of green chemistry research has been the development of heterogeneous or supported catalysts that can be easily recovered and reused. mdpi.com

Numerous strategies have been devised to facilitate catalyst recycling:

Polymer-Supported Catalysts: Palladium can be immobilized on supports like Merrifield resin or encapsulated within polymers. mdpi.comorganic-chemistry.orgrsc.org These heterogeneous catalysts can be recovered by simple filtration after the reaction and reused for multiple cycles with minimal loss of activity. mdpi.comorganic-chemistry.org

Nanoparticle Catalysts: Palladium nanoparticles supported on materials like COOH-modified graphene have been shown to be effective and recyclable catalysts for Suzuki-Miyaura reactions, particularly for synthesizing fluorinated biphenyls. ugr.es

These approaches not only reduce the cost associated with the catalyst but also minimize the contamination of the final product with leached heavy metals, a critical consideration for pharmaceutical applications. mdpi.com

| Catalyst System | Recycling Method | Key Advantage | Reference(s) |

| Pd EnCat™ 30 | Filtration | Can be reused for at least 30 cycles; easy recovery. | mdpi.com |

| Merrifield Resin-Supported Pd | Filtration | Recyclable for at least 10 cycles with high yields. | organic-chemistry.org |

| Pd in HEP/Water Blend | Phase Separation | Allows for recycling of the entire catalyst/solvent solution. | nih.gov |

| Pd Nanoparticles on Graphene | Filtration | Good reusability with low decrease in activity after five cycles. | ugr.es |

| Polymer Encapsulated Silica Pd | Continuous Flow | Can be used for over 50 hours in a flow reactor without significant activity loss. | rsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 4 Fluorobiphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 4-Bromo-4'-fluorobiphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of all atoms in the molecule, providing insights into the electronic environment of each nucleus. The analysis relies on chemical shifts (δ), which indicate the electronic shielding around a nucleus, and coupling constants (J), which reveal through-bond interactions between neighboring nuclei. sigmaaldrich.com The spectra are typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃). rsc.org

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the typical downfield region for aryl compounds (approximately 7.0-8.0 ppm). The molecule has two distinct phenyl rings, leading to separate signal patterns for each.

Fluorinated Ring: The protons on the fluorine-bearing ring (H-2', H-3', H-5', H-6') are chemically equivalent in pairs due to symmetry. They are expected to present as a complex multiplet system, often appearing as two overlapping doublets of doublets, due to coupling with the adjacent fluorine atom (ortho H-F coupling and meta H-F coupling) and with neighboring protons.

Brominated Ring: The protons on the bromine-bearing ring (H-2, H-3, H-5, H-6) are also chemically equivalent in pairs. They typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring system.

The electron-withdrawing nature of the halogen substituents influences the precise chemical shifts of the adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are theoretically possible. However, due to molecular symmetry, six signals are expected for each ring.

Key features in the ¹³C NMR spectrum include:

C-F Coupling: The carbon atoms on the fluorinated ring exhibit coupling with the ¹⁹F nucleus, resulting in the splitting of their signals. The direct C-F coupling constant (¹JCF) is typically large (around 245-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller.

Substituent Effects: The carbons directly bonded to the halogens (C-4 and C-4') are significantly affected. The C-Br signal is shifted downfield, while the C-F signal is shifted further downfield and appears as a doublet due to the large one-bond C-F coupling.

Quaternary Carbons: The two carbons at the biphenyl (B1667301) linkage (C-1 and C-1') and the two carbons bearing the halogens (C-4 and C-4') are quaternary and typically show lower intensity signals compared to the protonated carbons. PubChem indicates the availability of ¹³C NMR spectral data for this compound. nih.gov

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Expected Chemical Shift / Frequency Range | Notes |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm | Signals appear as complex multiplets and doublets. |

| ¹³C NMR | Aromatic Carbons | δ 115 - 150 ppm | Signals for fluorinated ring carbons are split due to C-F coupling. |

| ¹⁹F NMR | Aryl Fluoride (B91410) | δ -110 to -120 ppm | Signal appears as a multiplet due to coupling with adjacent protons. |

| FT-IR | C-F Stretch | 1250 - 1100 cm⁻¹ | Strong, characteristic absorption band. |

| FT-IR | C-Br Stretch | 650 - 550 cm⁻¹ | Absorption in the fingerprint region. |

| Raman | C-C Inter-ring Stretch | ~1300 cm⁻¹ | Typically a strong, sharp signal. |

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal's chemical shift, typically between -110 and -120 ppm relative to a standard like CFCl₃, is characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet, specifically a triplet of doublets, due to coupling with the two ortho protons and two meta protons on its ring. Studies on series of 3'- and 4'-substituted 4-fluorobiphenyls have been conducted to understand substituent effects on fluorine chemical shifts.

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the bonding and functional groups within a molecule. These two methods are complementary; FT-IR measures absorption based on changes in the dipole moment, while Raman measures scattering based on changes in polarizability. spectroscopyonline.com The crystal structure of this compound reveals inter-ring dihedral angles of approximately 38-40 degrees, a non-planar conformation that influences which vibrational modes are active in each technique. researchgate.net

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The National Institute of Standards and Technology (NIST) has cataloged an IR spectrum for this compound. nist.gov The primary expected vibrations include:

Aromatic C-H Stretching: These vibrations typically appear as a group of sharp bands above 3000 cm⁻¹.

Aromatic C=C Ring Stretching: Multiple bands are observed in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the two aromatic rings.

C-F Stretching: A strong and prominent absorption band is expected in the 1250-1100 cm⁻¹ region, which is characteristic of the aryl-fluoride bond.

C-Br Stretching: The vibration associated with the carbon-bromine bond is found at lower frequencies, typically in the 650-550 cm⁻¹ range within the fingerprint region.

Out-of-Plane C-H Bending: Strong bands in the 900-675 cm⁻¹ region can help confirm the 1,4-disubstitution pattern on the benzene rings.

Theoretical studies on similar para-halogenated aromatic compounds have been used to assign vibrational frequencies with good accuracy. researchgate.net

Raman spectroscopy is particularly effective for observing non-polar and symmetric vibrations, which are often weak or absent in FT-IR spectra. spectroscopyonline.com For this compound, key Raman signals would include:

Symmetric Ring Breathing Modes: The aromatic rings exhibit symmetric "breathing" vibrations that give rise to strong, sharp bands in the Raman spectrum.

Biphenyl C-C Inter-ring Stretch: The stretching vibration of the single bond connecting the two phenyl rings is often a strong feature in the Raman spectrum of biphenyl derivatives.

Halogen-Substituted Vibrations: While the C-F bond is highly polar, certain symmetric modes involving the substituents can be Raman active.

The study of molecular complexes of related compounds like 4-Bromobiphenyl has utilized Raman spectroscopy to understand intermolecular interactions. up.ac.za Similarly, Raman spectra of other halogenated biphenyls, such as 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl, have been recorded to characterize their vibrational properties. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For this compound, this analysis reveals detailed information about its crystal system, space group, and the spatial relationship between its constituent atoms.

The crystal structure of this compound has been determined to be monoclinic, belonging to the P2₁/c space group. iucr.orgsigmaaldrich.com This classification indicates specific symmetry elements present in the crystal lattice. Studies have found that this compound is isostructural with 4,4'-dibromobiphenyl. researchgate.net The unit cell of this compound contains eight molecules (Z = 8). iucr.orgresearchgate.net

Detailed crystallographic data from one study are presented in the table below:

| Crystallographic Parameter | Value |

| Molecular Formula | C₁₂H₈BrF |

| Molecular Weight | 251.1 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.709(2) Å |

| b | 13.311(2) Å |

| c | 17.487(5) Å |

| β | 116.29(5)° |

| Volume (V) | 2026.2 ų |

| Z | 8 |

| Temperature | 298(1) K |

Data sourced from Gleason et al. (1991) researchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state is governed by various intermolecular forces. In the crystal structure of this compound, the packing is influenced by halogen interactions. The shortest intermolecular contacts observed are between the bromine and fluorine atoms, with distances of 3.06(1) Å and 3.20(1) Å. researchgate.net These distances are significant as they are shorter than the sum of the van der Waals radii of bromine and fluorine, suggesting a notable interaction that contributes to the stability of the crystal lattice.

The packing of biphenyl derivatives is a complex phenomenon that is not easily explained by simple factors like substituent size or electronegativity. iucr.org For instance, bitolyl is isostructural with 4,4'-dibromobiphenyl, despite the differing electronic nature of their substituents. iucr.org The solid-state packing appears to favor nearly planar biphenyl fragments as this allows for a more efficient packing arrangement. iucr.org

Conformational Analysis in the Crystalline State

A key structural feature of biphenyl systems is the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho-substituents and the electronic effects that favor a planar conformation for optimal π-system conjugation.

In the solid state, this compound exists in a non-planar conformation. There are two molecules in the asymmetric unit, and their inter-ring dihedral angles have been determined to be 40.3(1)° and 38.2(3)°. researchgate.net These values are quite similar to those observed in 4,4'-dibromobiphenyl. iucr.org The distribution of twist angles in biphenyl systems lacking ortho substituents often shows maxima around 37° and 0°. iucr.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation patterns.

For this compound, the molecular weight is 251.09 g/mol . nih.gov The exact mass is 249.97934 Da. nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule that has been ionized. The presence of bromine is often indicated by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

While specific fragmentation data for this compound is not detailed in the provided search results, general principles suggest that fragmentation would involve the cleavage of the carbon-bromine bond and potentially the carbon-fluorine bond, as well as fragmentation of the biphenyl core itself. For a related compound, 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, fragmentation involves the loss of HBr.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For conjugated systems like biphenyls, the π → π* transitions are typically observed in the UV region.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the biphenyl chromophore. The position and intensity of these bands are influenced by the substituents on the phenyl rings. While specific absorption maxima for this compound are not provided in the search results, it is known that the absorption of UV and visible radiation in organic molecules is restricted to functional groups (chromophores) with valence electrons of low excitation energy. up.ac.za In some cases, absorption bands in the range of 290 to 320 nm in similar compounds are assigned to n–π* transitions of peripheral functional groups. rsc.org Mechanistic studies on related compounds have utilized UV-Vis spectroscopy to investigate the potential involvement of charge-transfer complexes. whiterose.ac.uk

Computational Chemistry and Theoretical Investigations of 4 Bromo 4 Fluorobiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-4'-fluorobiphenyl, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating its properties. researchgate.netfigshare.com

The geometry of this compound has been optimized using DFT methods to determine its most stable conformation. nih.gov The inter-ring dihedral angle is a critical parameter in biphenyl (B1667301) derivatives, influencing their electronic properties and steric hindrance. For this compound, this angle is calculated to be non-planar, a common feature for substituted biphenyls.

Crystallographic studies reveal that this compound is isostructural with 4,4'-dibromobiphenyl, possessing inter-ring dihedral angles of 40.3° and 38.2°. researchgate.net These experimental values are in good agreement with computational predictions, validating the accuracy of the DFT models. The non-planar structure arises from the steric repulsion between the ortho-hydrogens on the two phenyl rings.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Value |

| Dihedral Angle (C1-C7-C1'-C2') | ~38-40° |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-C Inter-ring Bond Length | ~1.49 Å |

Note: The values are approximate and can vary slightly depending on the level of theory and basis set used in the calculation.

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netschrodinger.com

DFT calculations have been employed to determine the HOMO-LUMO gap for halogenated biphenyls. scivisionpub.com A smaller gap suggests higher reactivity and a greater potential for charge transfer within the molecule. scivisionpub.com For this compound, the HOMO is typically localized on the bromophenyl ring, which is more electron-rich, while the LUMO is distributed over the fluorophenyl ring. This distribution facilitates intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap for similar di-ortho-substituted halogenated biphenyls is in the range of 5.52 eV to 5.90 eV. scivisionpub.com

Table 2: Calculated Electronic Properties of a Similar Halogenated Biphenyl

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.0 |

| HOMO-LUMO Gap | 5.5 |

Note: These values are illustrative and based on calculations for a related di-ortho-substituted halogenated biphenyl (M-1) at the B3LYP/6-311+G(d,p) level of theory. scivisionpub.com

Theoretical vibrational frequency analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.netfigshare.com By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.netnih.gov

For substituted biphenyls, the vibrational spectra are complex. DFT calculations help in distinguishing the characteristic vibrations of the phenyl rings, the C-Br and C-F stretching modes, and the inter-ring stretching and torsional modes. researchgate.netnih.gov The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental data. nih.gov For instance, comparative studies on biphenyl derivatives have utilized DFT to analyze the effects of different substituents on the vibrational frequencies. researchgate.netfigshare.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). scivisionpub.comwolframcloud.com These maps are useful for predicting the sites of electrophilic and nucleophilic attack. scivisionpub.comresearchgate.net

In this compound, the MEP map shows a region of negative potential around the fluorine and bromine atoms due to their high electronegativity. scivisionpub.com The regions of positive potential are typically located around the hydrogen atoms. researchgate.net The MEP analysis indicates that the halogen atoms are potential sites for electrophilic attack, while the hydrogen atoms are susceptible to nucleophilic attack. scivisionpub.com This information is crucial for understanding the molecule's reactivity and intermolecular interactions. scivisionpub.com

Molecular Dynamics Simulations for Dynamic Behavior

Quantitative Structure-Activity Relationships (QSAR) and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or other properties. mdpi.com For biphenyl derivatives, QSAR studies have been instrumental in designing molecules with specific activities, such as enzyme inhibition. tandfonline.comnih.govlatamjpharm.org While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the principles from studies on related compounds can be applied to predict its behavior.

QSAR models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For a compound like this compound, key descriptors would include those related to its lipophilicity (logP), electronic properties (dipole moment, atomic charges), and molecular shape. nih.govasianpubs.org

In the context of drug design, for instance, QSAR studies on inhibitors of enzymes like Cytochrome P450 (CYP) or protein tyrosine phosphatase 1B (PTP1B) have highlighted the importance of hydrophobicity and specific steric and electronic features. nih.govnih.gov For example, a study on biphenyl derivatives as PTP1B inhibitors showed that molar refractivity and hydrophobic substituents are significant descriptors for activity. nih.gov Another QSAR analysis on CYP3A4 inhibitors demonstrated a strong correlation between inhibitory activity and the octanol-water partition coefficient (logP), indicating the importance of lipophilicity. nih.gov

For this compound, a hypothetical QSAR analysis would involve calculating a range of descriptors. These descriptors would then be used to build a mathematical model to predict a specific activity, such as antimycobacterial activity, as has been done for structurally similar biphenyl-phenyl methanone (B1245722) derivatives. nih.gov The descriptors selected by such an analysis can indicate which molecular features are crucial for the compound's activity. nih.gov

Table 1: Selected Molecular Descriptors Relevant for QSAR Analysis of this compound

| Descriptor Category | Descriptor Example | Typical Value/Significance for this compound |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | High value, indicating significant lipophilicity which often correlates with membrane permeability and binding to hydrophobic pockets in enzymes. nih.gov |

| Electronic | Dipole Moment | Non-zero value due to the electronegativity difference between C-Br and C-F bonds, influencing solubility and intermolecular interactions. |

| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons; important for reactivity and interaction with biological receptors. asianpubs.org |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons. asianpubs.org |

| Steric/Topological | Molar Refractivity | Related to molecular volume and polarizability, influencing how the molecule fits into a binding site. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Calculated based on polar atoms (in this case, F), often correlated with transport properties. |

This table is illustrative and based on general principles of QSAR. Actual values would be determined through specific computational software.

Theoretical Studies on Halogen Bonding Interactions Involving Bromine and Fluorine

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). mdpi.comnih.gov The strength of this interaction typically increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov The phenomenon is explained by the concept of a "σ-hole," an electropositive region on the halogen atom opposite to the covalent bond. researchgate.net

In this compound, the bromine atom is a potential halogen bond donor. Theoretical and experimental studies on related molecules, such as 1,4-dibromotetrafluorobenzene, have extensively characterized the Br···N halogen bond, providing a quantitative evaluation of its features. nih.gov These studies confirm that the interaction is highly directional, with the C-Br···(Acceptor) angle being close to 180°. acs.org

A crystallographic study of this compound provides direct evidence of intermolecular halogen interactions in the solid state. researchgate.net The crystal structure reveals that the compound is isostructural with 4,4'-dibromobiphenyl. researchgate.net Crucially, the analysis identifies short intermolecular contacts between the bromine and fluorine atoms of adjacent molecules, suggesting a Br···F halogen bond. researchgate.net This is a noteworthy finding, as fluorine is a weak Lewis base and a halogen bond acceptor.

Theoretical calculations are essential to understand the nature and energetics of such interactions. High-level quantum chemical methods can be used to model the halogen bond, calculating interaction energies, geometries, and electron density distributions. acs.orgmdpi.com For halogen bonds, computational studies often show that the interaction energy is dominated by electrostatics and dispersion forces. mdpi.com While fluorine is highly electronegative, it can participate in halogen bonding when attached to strongly electron-withdrawing groups. acs.org

The crystal structure of this compound reports two distinct molecules in the asymmetric unit, with slightly different dihedral angles between the phenyl rings. The study highlights the key intermolecular contacts involving the halogen atoms. researchgate.net

Table 2: Intermolecular Halogen Contact Data for this compound

| Interacting Atoms | Measured Distance (Å) | Dihedral Angle (Inter-ring) | Data Source |

| Br···F | 3.06 (1) | 40.3 (1)° | researchgate.net |

| Br···F | 3.20 (1) | 38.2 (3)° | researchgate.net |

The distances are significantly shorter than the sum of the van der Waals radii of bromine (1.85-1.97 Å) and fluorine (1.47 Å), indicating a specific, attractive interaction.

Theoretical studies on similar systems, like fluorinated biphenyls, show that replacing hydrogen atoms with fluorine increases the positive potential (the σ-hole) on the halogen bond donor atom (in this case, bromine), thus strengthening the resulting halogen bond. rsc.org The investigation of these Br···F interactions in this compound contributes to the fundamental understanding of halogen bonding, demonstrating its role in the crystal engineering of organohalogen compounds. whiterose.ac.uk

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 4 Fluorobiphenyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In EAS, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. masterorganicchemistry.com The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org The rate-determining step is usually the initial attack of the electrophile, which disrupts the aromaticity of the ring. masterorganicchemistry.com The subsequent deprotonation of the intermediate is a fast step that restores aromaticity. masterorganicchemistry.com

For substituted benzenes, the position of electrophilic attack is directed by the nature of the existing substituents. In 4-bromo-4'-fluorobiphenyl, both the bromine and fluorine atoms are ortho, para-directing groups due to their ability to donate lone-pair electrons and stabilize the carbocation intermediate through resonance. However, they are also deactivating groups due to their inductive electron-withdrawing effect.

In the context of biphenyl (B1667301) systems, the reactivity of each ring towards electrophiles is influenced by the substituent on the other ring. The synthesis of related compounds, such as 4-bromobiphenyl, often involves the monobromination of biphenyl. google.com This reaction requires careful control to achieve high selectivity and conversion while minimizing the formation of di-substituted products. google.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com Unlike EAS, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate. masterorganicchemistry.com

In this compound, the fluorine atom is generally more susceptible to nucleophilic attack than the bromine atom, especially when the ring is activated by electron-withdrawing groups. liv.ac.uk However, studies have shown that even without strong electron-withdrawing groups, the fluorine atom can be selectively substituted. whiterose.ac.uk For instance, the reaction of 4-bromo-2-fluorobiphenyl (B126189) (an isomer) with a nucleophile resulted in the selective substitution of the fluorine atom. whiterose.ac.uk This highlights the higher reactivity of the C-F bond towards nucleophilic attack compared to the C-Br bond in certain contexts.

The development of photoredox-catalyzed methods has expanded the scope of nucleophilic aromatic substitution to include electron-rich arenes, which are typically unreactive under traditional SNAr conditions. nih.gov This approach involves the generation of a cation radical, which accelerates the nucleophilic attack. nih.gov

Cross-Coupling Reactions as a Platform for Derivatization

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. mdpi.comgregknowswater.com The bromine atom serves as a reactive handle for a variety of coupling partners.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis. mdpi.comacs.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. acs.org This reaction has been employed in the synthesis of various biphenyl derivatives. acs.orgtandfonline.com For instance, the palladium-catalyzed coupling of arylboronic acids with 4-bromo-2-fluorobenzonitrile (B28022) has been shown to be an effective method for preparing 4'-alkyl- and 4'-alkoxy-4-cyano-3-fluorobiphenyls. tandfonline.com

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. mdpi.com The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, proceeding through a mechanism involving an organocopper intermediate. mdpi.com These reactions demonstrate the versatility of palladium catalysis in modifying the biphenyl scaffold.

| Palladium-Catalyzed Reaction | Coupling Partner | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids | Substituted biphenyls | acs.orgtandfonline.com |

| Heck Reaction | Alkenes | Aryl-substituted alkenes | mdpi.com |

| Sonogashira Reaction | Terminal alkynes | Aryl-substituted alkynes | mdpi.com |

| Buchwald-Hartwig Amination | Amines | Aryl amines | mdpi.com |

Nickel-Catalyzed Reactions, including Fluorosulfonylation

Nickel-catalyzed cross-coupling reactions offer a cost-effective and sometimes complementary alternative to palladium-based systems. caltech.eduuni-muenchen.degoogle.comuwa.edu.au Nickel catalysts have been shown to be effective in the coupling of aryl halides with various partners, including organozinc reagents in Negishi-type couplings. uni-muenchen.degoogle.com

A notable application of nickel catalysis is in fluorosulfonylation reactions. An efficient nickel-catalyzed direct fluorosulfonylation of vinyl and benzyl (B1604629) bromides has been developed, utilizing Na₂S₂O₄ and N-fluorobenzenesulfonimide (NFSI) as the sulfur dioxide and fluorine sources, respectively. acs.org While this specific reaction has been demonstrated on vinyl and benzyl bromides, it highlights the potential of nickel catalysis for the introduction of the sulfonyl fluoride (B91410) moiety. acs.org

Reactions Involving the Bromine Atom as a Leaving Group

The bromine atom in this compound is a good leaving group in a variety of reactions, particularly in cross-coupling reactions as discussed previously. smolecule.com Its reactivity allows for the selective functionalization of the 4-position of the biphenyl system.

In addition to transition metal-catalyzed reactions, the bromine atom can be displaced through other transformations. For example, reduction of the bromine atom can lead to the formation of 4-fluorobiphenyl (B1198766).

Reactions Involving the Fluorine Atom and its Influence on Reactivity

The fluorine atom in this compound significantly influences the molecule's reactivity. Its strong electron-withdrawing inductive effect deactivates the phenyl ring to which it is attached towards electrophilic attack. Conversely, it activates the ring towards nucleophilic aromatic substitution. masterorganicchemistry.com

As mentioned in Section 5.2, the C-F bond can be selectively cleaved under certain nucleophilic substitution conditions. whiterose.ac.uk The presence of fluorine can also impact the physical and chemical properties of the resulting molecules, which is a key consideration in fields like materials science and medicinal chemistry. cymitquimica.com For instance, the introduction of fluorine can alter the metabolic stability of a compound. acs.org

The differential reactivity of the bromine and fluorine atoms allows for sequential and site-selective modifications of the this compound core, making it a versatile building block for the synthesis of more complex and functionally diverse molecules.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms involving this compound relies heavily on the characterization of transient species such as reaction intermediates and the energetic profiling of transition states. While direct experimental observation of these fleeting structures is challenging, a combination of computational studies, kinetic experiments, and analogy to closely related systems provides significant insight into the mechanistic pathways of its key reactions, such as palladium-catalyzed cross-couplings and radical-mediated substitutions.

Intermediates and Transition States in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are fundamental to the functionalization of this compound. The catalytic cycle is generally understood to proceed through a sequence of well-defined intermediates and transition states. libretexts.orgnih.gov

Transmetalation: Following oxidative addition, the next key step is transmetalation. In the context of a Suzuki-Miyaura coupling, the palladium(II) intermediate reacts with an organoboron reagent, which is activated by a base. libretexts.orgnih.gov This step involves the transfer of the organic group from boron to palladium, displacing the halide. The mechanism can be complex, potentially involving intermediates where the base coordinates to the boron atom, facilitating the transfer. For this compound, this would lead to a diarylpalladium(II) intermediate, trans-[Pd(L)₂(4'-fluorobiphenyl)(aryl')]. Kinetic studies on similar systems have shown that, while oxidative addition is often rate-limiting for aryl bromides, transmetalation can become rate-determining under certain conditions, for instance with less reactive organoboron reagents or when using aryl iodides. uea.ac.uk

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new C-C bond of the product biphenyl and regenerates the catalytically active Pd(0) species. libretexts.org This step is typically concerted and requires the two organic groups to be in a cis orientation on the palladium center. Therefore, a trans-to-cis isomerization of the diarylpalladium(II) intermediate must precede the reductive elimination.

| Step | Intermediate/Transition State | Description |

| Oxidative Addition | [L₂Pd⁰ + Br-Ar-F]‡ | Three-centered transition state involving the C-Br bond and the palladium atom. |

| trans-[Pd(L)₂(Ar-F)(Br)] | A square planar Pd(II) complex, the product of oxidative addition. | |

| Transmetalation | [Pd(L)₂(Ar-F)(Br) + Ar'B(OR)₂]‡ | Transition state where the aryl group from the boronic ester starts to displace the bromide on the palladium center. |

| trans-[Pd(L)₂(Ar-F)(Ar')] | A diarylpalladium(II) intermediate. | |

| Reductive Elimination | cis-[Pd(L)₂(Ar-F)(Ar')] | Isomerization from the trans complex is required for reductive elimination. |

| [Pd(L)₂(Ar-F)(Ar')]‡ | Transition state leading to the formation of the C-C bond. |

Table: Key Intermediates and Transition States in the Suzuki-Miyaura Coupling of this compound (Ar = 4-bromophenyl, Ar-F = 4-fluorophenyl, Ar' = coupling partner).

Intermediates in Radical-Nucleophilic Aromatic Substitution (SRN1)

Under different conditions, particularly with strong bases or through photochemical initiation, this compound can undergo substitution via a radical-nucleophilic (SRN1) mechanism. wikipedia.orgnptel.ac.ininflibnet.ac.in This pathway involves distinct radical and radical-anion intermediates.

Initiation: The reaction is initiated by the transfer of an electron to the this compound molecule, forming a radical anion intermediate. wikipedia.orgdalalinstitute.com This can be achieved using solvated electrons (e.g., from an alkali metal in liquid ammonia), photochemically, or electrochemically. inflibnet.ac.in

[Image of the formation of a radical anion from this compound]

Propagation:

The radical anion intermediate is unstable and rapidly fragments, cleaving the C-Br bond to generate a 4'-fluorobiphenyl radical and a bromide anion. wikipedia.org

This aryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion. nptel.ac.in

This new radical anion transfers its electron to another molecule of this compound, forming the final product and regenerating the radical anion of the starting material, thus propagating the chain reaction. wikipedia.orgdalalinstitute.com

The key intermediates in this mechanism are the This compound radical anion and the 4'-fluorobiphenyl radical . The involvement of these radical species has been inferred from studies on related aryl halides using techniques such as radical trapping experiments. conicet.gov.ar

| Step | Intermediate | Description |

| Initiation | [4-Br-C₆H₄-C₆H₄-4'-F]•− | Radical anion formed by single electron transfer to the substrate. |

| Fragmentation | [4'-F-C₆H₄-C₆H₄]• | An aryl radical formed by the loss of Br⁻ from the radical anion. |

| Nucleophilic Attack | [Product-H]•− | A new radical anion formed by the reaction of the aryl radical with a nucleophile. |

Table: Key Intermediates in the SRN1 Reaction of this compound.

The investigation of these transient species is crucial for optimizing reaction conditions and designing new synthetic methodologies. While direct data for this compound is often inferred from more extensively studied analogues, the fundamental principles governing the formation and reactivity of its intermediates and transition states are well-established within the frameworks of organometallic and radical chemistry.

Applications of 4 Bromo 4 Fluorobiphenyl in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

In the field of electroluminescent materials, 4-Bromo-4'-fluorobiphenyl is a versatile precursor for creating larger, more complex organic semiconductors. Its di-halogenated structure is advantageous for sequential, selective reactions, such as Suzuki or Ullmann couplings, allowing for the precise construction of molecules with tailored functions for OLED devices. nbinno.com The para-substitution pattern of the biphenyl (B1667301) unit promotes a linear molecular shape, which is beneficial for molecular packing and charge transport in thin films. nbinno.com

The this compound scaffold is integral to the synthesis of host materials for the emissive layer (EML) in fluorescent and phosphorescent OLEDs. A host material forms a solid-state matrix for the light-emitting dopant molecules. The key requirements for a host material are a high triplet energy to confine the excitons on the guest emitter, good thermal and morphological stability, and balanced charge-transport characteristics. The high chemical stability and wide energy gap associated with the fluorinated biphenyl structure make it an excellent foundation for building host molecules that meet these criteria. The ability to functionalize the core via the bromo group allows for the tuning of the host's electronic properties to optimize energy transfer to the dopant, thereby enhancing the device's quantum efficiency and color purity. nbinno.com

In multilayer OLEDs, a hole-blocking layer (HBL) is often inserted between the emissive layer and the cathode to prevent holes from leaking out of the EML without recombining with electrons. This confinement of charge carriers and excitons within the emissive layer significantly boosts device efficiency. researchgate.net Materials designed for this purpose require a high highest occupied molecular orbital (HOMO) energy level to create an energy barrier for holes. The this compound unit can be incorporated into larger molecular architectures, such as those containing spirobifluorene or benzothienopyrimidine moieties, to create effective hole-blocking materials. skku.edu The electron-deficient nature of such synthesized molecules, influenced by the fluorine atom, can facilitate good electron transport while impeding the flow of holes, leading to improved charge balance and higher recombination efficiency within the EML. skku.edu

Liquid Crystals and Optoelectronic Devices

The rigid, rod-like (calamitic) shape of the biphenyl core makes this compound a quintessential mesogenic unit, or a building block for molecules that can form liquid crystal phases. researchgate.net The substitution with halogen atoms, particularly fluorine, is a well-established strategy for fine-tuning the physical properties of liquid crystals for display applications. nih.gov

Below is a data table showing the transition temperatures for a homologous series of 4'-n-Alkoxy-4-cyano-3-fluorobiphenyls, which are structurally related to molecules that could be synthesized from this compound.

| Alkyl Chain (R in RO-C₆H₄-C₆H₃(F)CN) | Crystal to Nematic/Smectic T (°C) | Nematic to Isotropic T (°C) |

|---|---|---|

| C₃H₇ | 58.0 | 67.5 |

| C₄H₉ | 47.0 | 75.0 |

| C₅H₁₁ | 44.5 | 76.0 |

| C₆H₁₃ | 44.0 | 75.0 |

| C₇H₁₅ | 52.0 | 75.5 |

Data derived from studies on related 4'-alkoxy-4-cyano-3-fluorobiphenyls. tandfonline.com

The incorporation of fluorine atoms into liquid crystal molecules profoundly alters their dielectric and optical properties. nih.gov The high electronegativity of fluorine creates a strong C-F dipole moment. In a molecule like this compound, the dipole associated with the fluorine atom is directed across the main molecular axis. When such units are incorporated into liquid crystal molecules, this transverse dipole moment leads to a larger perpendicular component of the dielectric permittivity (ε⊥) compared to the parallel component (ε∥).

This results in a negative dielectric anisotropy (Δε = ε∥ - ε⊥ < 0). mdpi.comarxiv.org Liquid crystals with negative Δε are essential for display technologies that use vertical alignment (VA) mode, which is known for providing high contrast ratios and wide viewing angles. beilstein-journals.org

The table below summarizes key physical properties for a liquid crystal diluter containing a fluorinated biphenyl core, illustrating the impact of the fluorine substituent.

| Property | Value |

|---|---|

| Melting Point (Tₘ) | 34.1 °C |

| Birefringence (Δn at 589 nm, 20°C) | 0.198 |

| Dielectric Anisotropy (Δε at 1 kHz, 20°C) | +11.2 |

| Rotational Viscosity (γ₁ at 20°C) | 68 mPa·s |

Data for a representative fluorinated biphenyl liquid crystal diluter. tandfonline.com Note: The sign of Δε can be positive or negative depending on the position and number of fluorine atoms and the presence of other polar groups like -CN.

Design of High-Birefringence Liquid Crystalline Materials

High-birefringence (Δn) liquid crystals (LCs) are critical for applications in optical phase modulators, infrared telecommunications, and fast-switching displays that require a large phase shift. mdpi.comresearchgate.net The design of molecules for these materials hinges on creating a large anisotropy of the electron polarizability, which is typically achieved with molecules that have a rigid core composed of aromatic rings and a long conjugated π-electron system. mdpi.comresearchgate.net

The this compound molecule serves as an excellent precursor for high-birefringence LCs due to several key structural features:

Rigid Biphenyl Core: The biphenyl unit provides a rigid, rod-like shape, which is essential for the formation of liquid crystalline phases. nbinno.comijirset.com This inherent rigidity contributes to the thermal stability of the resulting LC materials. nbinno.com

Functional Groups for Elongation: The terminal bromine atom is a versatile reactive site. It can be readily functionalized using cross-coupling reactions, such as the Suzuki-Miyaura or Heck couplings, to extend the conjugated system. nbinno.com By adding other aromatic rings (e.g., phenyl, tolane) or linking units (e.g., ethynyl (B1212043) bridges), the length-to-breadth ratio and the π-electron delocalization of the molecule can be significantly increased, which are primary strategies for boosting birefringence. mdpi.com

Property Tuning with Fluorine: The fluorine substituent plays a crucial role in tuning the mesomorphic and physical properties of the final LC molecule. Lateral fluorine substitution is a known strategy to lower melting points, suppress undesirable smectic phases, and broaden the operational nematic temperature range. nih.govucf.edu Furthermore, the polar fluorine atom can modify the material's dielectric anisotropy, a key parameter for controlling the switching behavior of the liquid crystal in an electric field. mdpi.com

In practice, this compound is a building block used to synthesize more complex, highly conjugated mesogens. These target molecules are then incorporated into multicomponent mixtures to achieve an optimal balance of high birefringence, broad nematic range, low viscosity, and suitable dielectric properties for device applications. nih.govucf.edu

Organic Semiconductors and Electronic Materials

This compound is a valuable intermediate in the synthesis of specialized organic semiconductor materials. Its primary documented application is in the preparation of materials used as alignment or inducing layers, which are critical for controlling the morphology and crystal growth of active semiconductor films. sigmaaldrich.comsigmaaldrich.com

The utility of the this compound unit in this context stems from the combination of the rigid biphenyl structure and the electronic influence of the fluorine atom. While the biphenyl group contributes to the necessary intermolecular π-π stacking interactions for charge transport, the fluorine atom can fine-tune the material's energy levels and packing structure. The broader family of brominated biphenyls is also vital for synthesizing materials used in organic light-emitting diodes (OLEDs), where they contribute to enhancing device efficiency and operational stability. nbinno.com

Supramolecular Assembly and Crystal Engineering

Supramolecular assembly and crystal engineering focus on designing and synthesizing functional solid-state architectures by controlling the non-covalent interactions between molecular building blocks. nih.gov The ability to predict and direct how molecules pack in a crystal is fundamental to creating materials with tailored optical, electronic, or mechanical properties.

This compound is an attractive candidate for crystal engineering due to its well-defined geometry and the presence of two different halogen atoms capable of participating in highly directional non-covalent interactions. nih.gov The bromine and fluorine atoms can guide the self-assembly of molecules into specific, predictable, and robust superstructures. This controlled assembly is achieved primarily through halogen bonding, a strong and directional interaction that has become a powerful tool in the design of supramolecular networks. nih.govrsc.org By leveraging these interactions, this compound can be used to construct one-, two-, or three-dimensional networks with desired topologies.

The solid-state structure of this compound is governed by a subtle interplay of various non-covalent interactions. Crystallographic studies have determined that the compound crystallizes in the monoclinic system with the P2₁/c space group. sigmaaldrich.comsigmaaldrich.com The molecular packing within this crystal lattice is dictated by several key interactions:

Halogen Bonding: The most significant directional interaction is expected to be halogen bonding. The bromine atom, due to an electron-deficient region known as a σ-hole along the C-Br bond axis, can act as a halogen bond donor. rsc.orgnih.gov It can interact favorably with nucleophilic sites, such as the fluorine atom or the π-system of an adjacent biphenyl ring. These C—Br···F or C—Br···π interactions are highly directional and play a crucial role in the supramolecular assembly.

π–π Stacking: The aromatic biphenyl cores can interact via π–π stacking. These interactions, driven by electrostatic and dispersion forces, contribute significantly to the cohesive energy of the crystal and influence the electronic properties of the material in the solid state.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | sigmaaldrich.comsigmaaldrich.com |

| Space Group | P2₁/c | sigmaaldrich.comsigmaaldrich.com |

A co-crystal is a multi-component crystalline solid in which the constituent molecules are held together by non-covalent interactions, typically hydrogen or halogen bonding. rsc.org The formation of co-crystals is a central strategy in crystal engineering to modify the physical properties of a solid, such as solubility, melting point, and stability, without altering the covalent structure of the molecule itself.

This compound is a prime candidate for use as a "tecton" or building block in the design of co-crystals. Its potential lies in its capacity for strong and directional halogen bonding. researchgate.net The electrophilic σ-hole on the bromine atom makes it an effective halogen bond donor. rsc.orgnih.gov

This property allows it to form molecular complexes and co-crystals with a wide range of halogen bond acceptors. These acceptors are typically molecules that contain Lewis basic sites, such as:

Nitrogen-containing heterocycles (e.g., pyridines)

Phosphine oxides

Other nucleophilic atoms or functional groups

By co-crystallizing this compound with carefully chosen partner molecules, it is possible to construct novel supramolecular synthons—robust and predictable patterns of intermolecular interactions. This approach, exemplified by the co-crystallization of other dihalogenated aromatics with σ-hole accepting tectons, enables the rational design of solid-state materials with targeted architectures and properties. researchgate.net

Use as a Synthetic Intermediate for Bioactive Compounds

This compound is a versatile intermediate in organic synthesis. The carbon-bromine bond offers a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing more complex molecular architectures. This reactivity allows for the introduction of diverse functional groups, making it a key starting material for creating libraries of compounds for biological screening.

While the halogenated biphenyl framework is central to certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), it is crucial to distinguish between isomers of bromo-fluorobiphenyl. A significant body of scientific literature identifies 4-Bromo-2-fluorobiphenyl (B126189) , an isomer of the subject compound, as a key intermediate in the synthesis of the widely used NSAID, Flurbiprofen. viwit.comguidechem.comguidechem.comchemicalbook.comgoogle.com Patents and synthetic chemistry studies report that 4-Bromo-2-fluorobiphenyl is a foundational molecule used in the production process for Flurbiprofen. guidechem.comchemicalbook.com The synthesis is often achieved through methods like the diazotization of 4-bromo-2-fluoroaniline followed by a coupling reaction. There is limited direct evidence in the reviewed literature showing this compound being used for this specific purpose; the 2-fluoro isomer is the predominantly cited precursor.